

Application Notes and Protocols: Laboratory Synthesis of Metoprolol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metalol*

Cat. No.: *B1614516*

[Get Quote](#)

Introduction

Metoprolol is a selective β_1 receptor blocker widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its synthesis is a common example of the formation of an aryloxypropanolamine, a key structural motif for many beta-blockers. This document provides a detailed protocol for the laboratory-scale synthesis of Metoprolol, intended for researchers, scientists, and professionals in drug development. The described synthesis is a two-step process starting from 4-(2-methoxyethyl)phenol.

Reaction Scheme

The overall synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is depicted below:

Step 1: Epoxidation of 4-(2-methoxyethyl)phenol with epichlorohydrin. Step 2: Ring-opening of the resulting epoxide with isopropylamine.

Experimental Protocols

Materials and Reagents

Reagent/Material	Grade	Supplier
4-(2-methoxyethyl)phenol	ReagentPlus®, 99%	Sigma-Aldrich
Epichlorohydrin	≥99%	Sigma-Aldrich
Sodium hydroxide (NaOH)	ACS reagent, ≥97.0%	Merck
Isopropylamine	99.5%	Acros Organics
Methanol (MeOH)	Anhydrous, 99.8%	Fisher Scientific
Dichloromethane (DCM)	HPLC Grade, ≥99.8%	VWR Chemicals
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS reagent	Sigma-Aldrich
Hydrochloric acid (HCl)	37%	Sigma-Aldrich
Diethyl ether	ACS reagent	Fisher Scientific

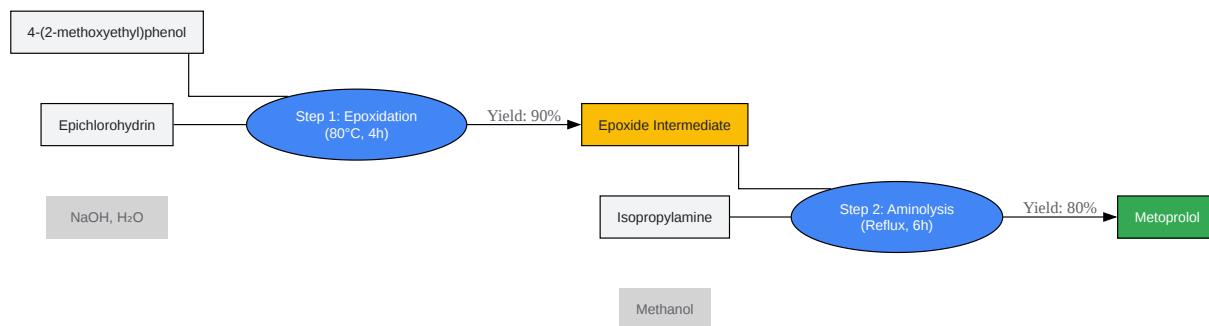
Step 1: Synthesis of 1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene

- To a solution of 4-(2-methoxyethyl)phenol (15.2 g, 100 mmol) in water (50 mL), add sodium hydroxide (4.4 g, 110 mmol) and stir until a clear solution is obtained.
- Add epichlorohydrin (13.9 g, 150 mmol) dropwise to the solution at room temperature over 30 minutes.
- Heat the reaction mixture to 80°C and stir vigorously for 4 hours.
- After cooling to room temperature, extract the mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude epoxide intermediate as a pale yellow oil.

Step 2: Synthesis of Metoprolol

- Dissolve the crude epoxide from Step 1 in methanol (100 mL).
- Add isopropylamine (17.7 g, 300 mmol) to the solution.
- Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the resulting residue in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate Metoprolol hydrochloride.
- Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation


Compound	Molecular Weight (g/mol)	Starting Amount (mmol)	Product Yield (g)	Product Yield (%)
4-(2-methoxyethyl)phenol enol	152.19	100	-	-
1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene	208.25	-	18.7	90
Metoprolol Hydrochloride	303.83	-	24.3	80

Characterization Data

- Appearance: White crystalline solid.

- Melting Point: 120-123 °C.
- ^1H NMR (400 MHz, CDCl_3): δ 7.15 (d, $J=8.4$ Hz, 2H), 6.85 (d, $J=8.4$ Hz, 2H), 4.05 (m, 1H), 3.95 (m, 2H), 3.55 (t, $J=7.0$ Hz, 2H), 3.35 (s, 3H), 2.80 (t, $J=7.0$ Hz, 2H), 2.70 (m, 2H), 1.10 (d, $J=6.2$ Hz, 6H).
- Mass Spectrometry (ESI+): $m/z = 268.2$ $[\text{M}+\text{H}]^+$.

Diagrams

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols: Laboratory Synthesis of Metoprolol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1614516#laboratory-synthesis-protocol-for-metolol\]](https://www.benchchem.com/product/b1614516#laboratory-synthesis-protocol-for-metolol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com